2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid
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Overview
Description
2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid is a complex organic compound with the molecular formula C8H11F4NO4S. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptane-6-sulfonyl fluoride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptane-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include substituted spirocyclic compounds, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azaspiro[3.3]heptane-6-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptane-6-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluoro-2-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different functional groups.
2-Oxa-6-azaspiro[3.3]heptane: A related compound with an oxygen atom in the spirocyclic structure.
Uniqueness
2-Azaspiro[3.3]heptane-6-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H11F4NO4S |
---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptane-6-sulfonyl fluoride;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10FNO2S.C2HF3O2/c7-11(9,10)5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7) |
InChI Key |
OBLIOJHMGDDWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)S(=O)(=O)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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